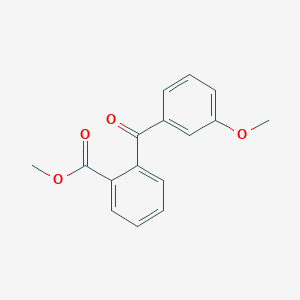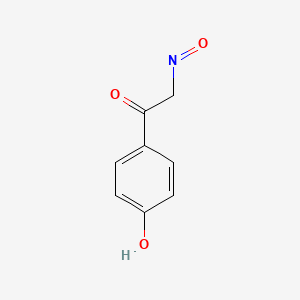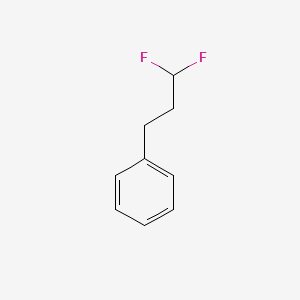![molecular formula C7H17N3O3 B12557521 N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine CAS No. 176370-04-0](/img/structure/B12557521.png)
N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine typically involves the reaction of guanidine with a precursor containing the ethoxy groups. One common method is the reaction of guanidine with 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted guanidine derivatives.
Applications De Recherche Scientifique
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes, while the guanidine moiety can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to modulate biochemical pathways and exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the guanidine moiety.
Octaethylene glycol: Another similar compound with fewer ethoxy groups.
Undecaethylene glycol: Contains more ethoxy groups but no guanidine moiety.
Uniqueness
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is unique due to the presence of both the ethoxy groups and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
176370-04-0 |
|---|---|
Formule moléculaire |
C7H17N3O3 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]guanidine |
InChI |
InChI=1S/C7H17N3O3/c8-7(9)10-1-3-12-5-6-13-4-2-11/h11H,1-6H2,(H4,8,9,10) |
Clé InChI |
ZMCOMWRZNKKNBB-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCO)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)







![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)




